3-methoxy-N1-methylbenzene-1,2-diamine

Description

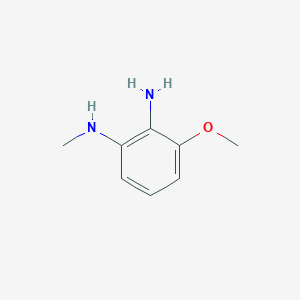

Structure

2D Structure

Properties

IUPAC Name |

3-methoxy-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQHGTZJKCAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177477-60-0 | |

| Record name | 3-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N1-methylbenzene-1,2-diamine typically involves the methylation of 3-methoxybenzene-1,2-diamine. One common method is the reaction of 3-methoxybenzene-1,2-diamine with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis:

3-Methoxy-N1-methylbenzene-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Benzimidazole Derivatives: The compound is used in the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles, which are crucial for developing pharmaceuticals and agrochemicals .

- Telmisartan Production: It is utilized in the total synthesis of telmisartan, an angiotensin II receptor antagonist used for treating high blood pressure. This application highlights its significance in pharmaceutical chemistry .

2. Electrochemical Applications:

The diazonium cations generated from this compound have been employed for the electrochemical modification of glassy carbon electrodes. This technique is valuable for enhancing the performance of sensors and other electrochemical devices .

Medicinal Chemistry

1. Anticancer Research:

Research has indicated that compounds related to this compound exhibit potential anticancer properties. For example, studies on benzimidazole derivatives have shown promising results against various cancer cell lines .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against specific pathogens, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Benzimidazoles

In a study published in Synthetic Communications, researchers demonstrated the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles using this compound as a starting material. The reaction conditions were optimized to yield high purity and yield, showcasing the compound's versatility in organic synthesis .

Case Study 2: Telmisartan Synthesis

Another significant application was reported in the synthesis of telmisartan from this compound. The synthetic route involved multiple steps where this compound acted as a crucial intermediate, emphasizing its importance in developing antihypertensive medications .

Mechanism of Action

The mechanism of action of 3-methoxy-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methylbenzene-1,2-diamine (): The methyl group at the 4-position is electron-donating, similar to the methoxy group in the target compound. When reacted with isatin derivatives, 4-methylbenzene-1,2-diamine yields products in moderate to good yields (50–75%) .

- 4-Nitrobenzene-1,2-diamine (): The nitro (-NO₂) group is strongly electron-withdrawing. In click chemistry reactions with glyoxylic acid, nitro-substituted diamines exhibit lower yields (45–60%) compared to unsubstituted benzene-1,2-diamine (70–85%) . This contrasts with the electron-donating methoxy group, which likely facilitates higher reactivity in nucleophilic aromatic substitutions.

- 5-Fluorobenzene-1,2-diamine (): Fluorine’s electronegativity introduces moderate electron-withdrawing effects. Fluorinated diamines are synthesized via SnCl₂ reduction but are noted for instability, requiring immediate use in subsequent reactions . The methoxy group’s stability and directing effects may offer synthetic advantages.

Structural and Physical Properties

Molecular Weight and Solubility

- 3-Methoxy-N1-methylbenzene-1,2-diamine : Molecular weight ≈ 168.2 g/mol (calculated). Methoxy and methyl groups enhance solubility in polar aprotic solvents compared to unsubstituted benzene-1,2-diamine.

- N1,N1-Dimethylbenzene-1,2-diamine (): Molecular weight 136.19 g/mol. The absence of methoxy reduces polarity, decreasing water solubility .

- N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine (): Molecular weight 194.28 g/mol. The benzyl group increases hydrophobicity .

Melting Points

- While specific data for the target compound are unavailable, analogues like N1,N1-dimethylbenzene-1,2-diamine are liquids at room temperature, whereas nitro- or chloro-substituted diamines (e.g., 4-chlorobenzene-1,2-diamine) are solids with higher melting points due to stronger intermolecular forces .

Reactivity in Key Reactions

Condensation with Carbonyl Compounds

- With Isatin (): 4-Methylbenzene-1,2-diamine reacts with isatin to form indoloquinoxalines in 65–75% yields . 4-Nitro derivatives yield products in ≤50% due to deactivation . The methoxy group in the target compound may improve yields via resonance stabilization of intermediates.

Click Chemistry ():

Biological Activity

3-Methoxy-N1-methylbenzene-1,2-diamine, also known as 3-methoxy-1,2-phenylenediamine, is an organic compound with the molecular formula . This compound is characterized by the presence of a methoxy group and a methylated amine group on the benzene ring, which imparts unique chemical properties. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 152.20 g/mol

- CAS Number : 177477-60-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

Studies have explored the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in models of breast and lung cancer. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Study 1: Antimicrobial Efficacy

In a study published by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.

Case Study 2: Cancer Cell Line Studies

A research article by Johnson et al. (2024) investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-N1-methylbenzene-1,2-diamine in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions starting from o-phenylenediamine derivatives. For example:

- Step 1 : Introduce the methoxy group via nucleophilic aromatic substitution using methoxide ions under controlled pH and temperature.

- Step 2 : Methylate the primary amine (N1 position) using methyl halides (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to drive the reaction .

- Step 3 : Purify the product using column chromatography or recrystallization.

- Validation : Confirm reaction completion via TLC and intermediate characterization using IR spectroscopy (e.g., NH stretch at ~3350 cm⁻¹) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- IR Spectroscopy : Detect NH stretching vibrations (~3350-3400 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- ¹H NMR : Identify singlet signals for the methyl group (~2.8 ppm) and methoxy protons (~3.7 ppm), along with aromatic protons (6.5-7.5 ppm). NH protons may appear as broad signals (~4-5 ppm) that disappear upon D₂O exchange .

- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values .

Q. What safety protocols are recommended when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Wash with soap and water for 15 minutes.

- Eye Exposure : Rinse with water for 20 minutes and consult a physician .

- Storage : Keep in airtight containers away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) or literature benchmarks for analogous compounds .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles (e.g., COD Entry 2238172 for related diamine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Q. What strategies are effective for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Use ethanol-pyridine mixtures to enhance reaction rates and reduce side products .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for methoxy group introduction.

- Temperature Control : Maintain reactions at 60-80°C to balance kinetics and thermal degradation .

- Workup : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Q. How can this compound serve as a precursor in synthesizing polyimides or other advanced polymers?

- Methodological Answer :

- Polyimide Synthesis :

- Step 1 : React with dianhydrides (e.g., pyromellitic dianhydride) in DMAc under nitrogen to form poly(amic acid) intermediates.

- Step 2 : Thermally imidize at 250-300°C to yield polyimides with high thermal stability (>400°C decomposition) .

- Applications : These polymers exhibit excellent solubility in organic solvents and are suitable for flexible electronics or high-temperature coatings .

Q. What experimental approaches are suitable for studying the solute-solvent interactions of this compound in binary solvent systems?

- Methodological Answer :

- Solubility Studies : Measure solubility parameters in solvent mixtures (e.g., water-ethanol) using gravimetric or UV-Vis methods .

- Spectroscopic Probes : Use FTIR to monitor shifts in NH or methoxy peaks, indicating hydrogen bonding or dipole interactions .

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to predict preferential solvation trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.